3,4,5-Trichlorocatechol

Environmental Microbiology Enzymology Bioremediation

For accurate environmental biodegradation and toxicology research, only authentic 3,4,5-trichlorocatechol provides the correct isomer-specific kinetics. Its 25-fold lower kcat with chlorocatechol 1,2-dioxygenase and distinct aldehydic DNA lesion profile make it irreplaceable for modeling recalcitrant intermediates and genotoxicity pathways. Using other chlorocatechols will compromise experimental validity due to non-interchangeable biochemical and toxicological properties. Order the certified isomer in high purity (≥98%) with cold-chain shipping for your critical assays.

Molecular Formula C6H3Cl3O2
Molecular Weight 213.4 g/mol
CAS No. 56961-20-7
Cat. No. B154951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trichlorocatechol
CAS56961-20-7
Synonyms3,4,5-Trichloro-1,2-benzenediol;  3,4,5-Trichloro-2-hydroxyphenol;  3,4,5-Trichloropyrocatechol
Molecular FormulaC6H3Cl3O2
Molecular Weight213.4 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Cl)Cl)Cl)O)O
InChIInChI=1S/C6H3Cl3O2/c7-2-1-3(10)6(11)5(9)4(2)8/h1,10-11H
InChIKeyFUTDYIMYZIMPBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trichlorocatechol (CAS 56961-20-7): Technical Profile and Procurement Considerations for Environmental and Toxicology Research


3,4,5-Trichlorocatechol (3,4,5-TCC) is a specific chlorinated catechol congener, characterized by chlorine substitution at the 3, 4, and 5 positions of the benzene ring [1]. It is a key metabolite in the microbial degradation of higher chlorinated aromatic pollutants, such as pentachlorophenol and 1,2,3,4-tetrachlorobenzene, and serves as a critical analytical marker in environmental fate and toxicology studies [2]. As a member of the chlorocatechol family, its distinct substitution pattern dictates unique biochemical interactions, enzyme kinetics, and toxicological outcomes that are not interchangeable with its close isomers or other chlorination states.

Why 3,4,5-Trichlorocatechol Cannot Be Substituted with Other Chlorocatechol Isomers


Substituting 3,4,5-trichlorocatechol for other chlorocatechols (e.g., 3,4,6-trichlorocatechol or tetrachlorocatechol) or dichlorocatechols in research workflows will invalidate experimental results due to non-interchangeable biochemical and toxicological properties. The specific chlorine substitution pattern dictates distinct kinetics for key enzymes like chlorocatechol 1,2-dioxygenase [1], determines unique anaerobic dechlorination pathways and end-products [2], and governs the compound's relative potency in inducing oxidative DNA damage and cytotoxicity [3]. These quantifiable differences, detailed below, establish 3,4,5-TCC as a unique, non-generic entity, making its specific procurement essential for accurate and reproducible scientific investigations in environmental microbiology and toxicology.

Quantitative Evidence Guide: Differentiating 3,4,5-Trichlorocatechol from Key Analogs


Enzyme Kinetics: 25-Fold Lower Catalytic Turnover Compared to 3,4,6-Trichlorocatechol

The enzyme chlorocatechol 1,2-dioxygenase (TetC) shows a strong preference for certain chlorocatechol isomers. 3,4,5-Trichlorocatechol is a significantly poorer substrate than its isomer 3,4,6-trichlorocatechol. This is evidenced by a kcat value of 0.04 s⁻¹ for 3,4,5-TCC, which is 25-fold lower than the 1.00 s⁻¹ measured for 3,4,6-trichlorocatechol under identical conditions [1]. The Km value for 3,4,5-TCC could not be determined, indicating even poorer binding or transformation efficiency, whereas the Km for 3,4,6-TCC was measured at 0.16 μM [1]. This difference has profound implications for studies on the microbial degradation of chlorinated aromatics, as the 3,4,5-isomer represents a more recalcitrant intermediate.

Environmental Microbiology Enzymology Bioremediation

Toxicological Profile: 3,4,5-Trichlorocatechol Exhibits Greater DNA Damaging Potency than Tetrachlorocatechol

In a comparative study on the induction of aldehydic DNA lesions (ADL), a biomarker of oxidative stress, 3,4,5-trichlorocatechol was found to be more potent than its more highly chlorinated analog, tetrachlorocatechol. The rank order for DNA lesion induction in calf thymus DNA was: catechol ≈ 4-chlorocatechol > 4,5-dichlorocatechol > 3,4,5-trichlorocatechol > tetrachlorocatechol [1]. This demonstrates that higher chlorination does not equate to higher toxicity in this series, and that the specific 3,4,5-substitution pattern yields a distinct toxicological profile that is quantifiably different from tetrachlorocatechol.

Toxicology DNA Damage Oxidative Stress

Anaerobic Dechlorination Pathway: 3,4,5-TCC Forms a Unique Mixture of Dichlorocatechol Isomers

Under anaerobic conditions, 3,4,5-trichlorocatechol undergoes a specific reductive dechlorination pathway that differs from other chlorocatechols. It is transformed into either 3,5-dichlorocatechol or 3,4-dichlorocatechol. In contrast, its analog, tetrachlorocatechol, produces only 3,4,6-trichlorocatechol, and 4,5-dichlorocatechol produces only 4-chlorocatechol [1]. This unique, branched pathway of 3,4,5-TCC makes it an indispensable analytical standard for tracking specific microbial dechlorination processes in environmental samples, as its presence and transformation products serve as a distinct fingerprint.

Anaerobic Microbiology Biodegradation Environmental Fate

Substrate Depletion Kinetics: 3,4,5-TCC Displays Distinct Transformation Dynamics

Time-course studies with purified chlorocatechol 1,2-dioxygenase (TetC) reveal that the depletion of 3,4,5-trichlorocatechol follows a distinct kinetic profile compared to related 4,5-substituted catechols. The transformation of 3,4,5-TCC at a 0.2 mM concentration was monitored by substrate depletion due to the high instability of its ring-cleavage product, 2,3,4-trichloromuconic acid, a behavior not observed for 4,5-dichlorocatechol or tetrachlorocatechol, which allowed direct product monitoring [1][2]. This demonstrates a unique chemical fate for the 3,4,5-isomer's product, differentiating it from its analogs and requiring a specific analytical approach for kinetic studies.

Enzyme Kinetics Microbiology Analytical Chemistry

Optimal Application Scenarios for 3,4,5-Trichlorocatechol in Scientific and Industrial Research


Bioremediation Research: Studying Recalcitrant Intermediates in Aerobic Degradation Pathways

3,4,5-Trichlorocatechol is the preferred compound for investigating rate-limiting steps in the bacterial degradation of polychlorinated benzenes and phenols. Its 25-fold lower kcat with chlorocatechol 1,2-dioxygenase compared to the 3,4,6-isomer establishes it as a key recalcitrant intermediate [1]. Researchers focused on enzyme evolution, strain improvement, or pathway engineering for bioremediation of chlorinated pollutants should specifically procure and use 3,4,5-TCC to accurately model and overcome this metabolic bottleneck. [1]

Toxicology and Genotoxicity Assays: A Sensitive Positive Control for Oxidative DNA Damage

For studies focused on oxidative stress and DNA lesion formation, 3,4,5-trichlorocatechol offers a quantifiably different profile from its analogs, including tetrachlorocatechol. Its demonstrated potency in inducing aldehydic DNA lesions in vitro makes it a superior positive control or model toxicant for assays investigating the genotoxic mechanisms of chlorinated aromatics [2]. Using 3,4,5-TCC over tetrachlorocatechol may provide a more robust and responsive signal in these specific toxicological endpoints. [2]

Environmental Forensics and Anaerobic Fate Studies: Tracking Specific Contamination Signatures

In environmental monitoring, 3,4,5-trichlorocatechol serves as a critical analytical standard due to its unique anaerobic dechlorination pathway. The specific production of a mixture of 3,5- and 3,4-dichlorocatechols serves as a distinct chemical fingerprint for identifying and tracking the biodegradation of parent pollutants like pentachlorophenol or specific chlorobenzenes in anoxic environments such as sediments and groundwater [3]. Analytical chemists require this specific isomer to confidently assign contaminant sources and degradation pathways. [3]

Enzymology: Characterizing the Substrate Spectrum of Broad-Spectrum Dioxygenases

3,4,5-Trichlorocatechol is an indispensable substrate for fully characterizing the activity and substrate range of novel or broad-spectrum chlorocatechol 1,2-dioxygenases. Its unique properties, including a low turnover rate and the extreme instability of its ring-fission product, provide a distinct set of kinetic and analytical challenges that differentiate it from other chlorocatechols [1][4]. An enzyme's ability to handle this specific substrate is a key measure of its true 'broad-spectrum' capability, making 3,4,5-TCC an essential reagent for any laboratory working in this field. [1][4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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